Afimoxifene, also known as Afimoxifene, is a potent anti-estrogenic metabolite of tamoxifen. [, , , , , , , , ] It exhibits a significantly higher affinity for estrogen receptors (ER) compared to tamoxifen itself. [, , ] While structurally similar to tamoxifen, afimoxifene possesses distinct chemical properties and exhibits unique interactions with biological targets. Its potent anti-estrogenic activity makes it a subject of extensive research for potential applications in various fields.
Synthesis Analysis
Metabolic conversion: It is primarily produced in the body as an active metabolite of tamoxifen through metabolic activation involving cytochrome P450 isoforms CYP2C9, CYP2D6, and CYP3A4. []
Direct synthesis from tamoxifen precursors: Afimoxifene can be synthesized directly from hydrogenated precursors of (E)-tamoxifen. [] This method involves a multi-step chemical synthesis process.
Molecular Structure Analysis
Afimoxifene shares structural similarities with other triarylethylene-based antiestrogens, particularly with its parent compound, tamoxifen. [, ] The key structural features of afimoxifene include:
Hydroxyl group (OH) at the 4-position: This group significantly enhances its binding affinity to the estrogen receptor compared to tamoxifen. [, ]
Alkylaminoethoxy side chain: This side chain is crucial for the antagonistic activity of afimoxifene by influencing its interaction with the receptor and subsequent downstream signaling. []
Chemical Reactions Analysis
Sulfation: Afimoxifene undergoes sulfation by human cytosolic sulfotransferases (SULTs). [] This metabolic reaction can influence its pharmacological activity and pharmacokinetic properties.
Mechanism of Action
Afimoxifene acts as a competitive antagonist of estrogen by binding to the estrogen receptor (ER). [, ] This binding prevents the natural ligand, estradiol, from binding to the receptor and activating downstream signaling pathways. By blocking estrogen signaling, afimoxifene exerts its anti-estrogenic effects, which are critical for its potential therapeutic applications. [, ]
Applications
Cyclical Mastalgia: Topical afimoxifene gel effectively treats moderate-to-severe cyclical mastalgia in premenopausal women by exerting local anti-estrogenic effects in breast tissue. [, ] Importantly, topical application significantly reduces systemic exposure to afimoxifene compared to oral tamoxifen, minimizing the risk of systemic side effects. [, , ]
Gynecomastia: Afimoxifene's anti-estrogenic effects may also be beneficial in treating gynecomastia, a condition characterized by the enlargement of breast tissue in males. []
Adipose-Derived Stem Cell Research: Studies suggest that afimoxifene, even at relatively high concentrations, does not negatively impact the viability or proliferation of human adipose-derived stem cells (ADSCs). [] This finding suggests potential applications in adipose tissue engineering and regenerative medicine, particularly in breast reconstruction following breast cancer treatment. []
Drug Resistance Research: Breast cancer organoids with varying sensitivities to afimoxifene are being utilized to study intratumor heterogeneity and its role in drug resistance. [] This research aims to develop more precise and personalized chemotherapy strategies for breast cancer patients. []
Related Compounds
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. It acts by blocking the effects of estrogen in breast tissue. [, , ]
Relevance: Tamoxifen is the prodrug of Afimoxifene. Afimoxifene is a more potent anti-estrogenic metabolite of tamoxifen with a much higher affinity for estrogen receptors. [, ] Topical application of Afimoxifene avoids the high systemic exposure to 4-OHT seen with oral tamoxifen, potentially reducing the risk of systemic side effects. []
4-Hydroxytamoxifen (4-OHT)
Compound Description: 4-Hydroxytamoxifen (4-OHT) is the major active metabolite of tamoxifen and exhibits potent anti-estrogenic activity. It has a significantly higher affinity for estrogen receptors compared to tamoxifen itself. [, ]
Relevance: Afimoxifene is essentially the Z-isomer of 4-hydroxytamoxifen. Studies have demonstrated that topical Afimoxifene gel achieves therapeutic local antiestrogenic effects while resulting in significantly lower plasma levels of 4-OHT compared to oral tamoxifen. []
Endoxifen
Compound Description: Endoxifen is another active metabolite of tamoxifen, generated through metabolic pathways involving cytochrome P450 enzymes. It also exhibits antiestrogenic properties and contributes to the therapeutic effects of tamoxifen. [, ]
Relevance: Endoxifen, along with Afimoxifene, represent key active metabolites of tamoxifen responsible for its anti-cancer activity. The study on sulfotransferase activity included Afimoxifene, endoxifen, and other related compounds to understand their metabolic profiles. []
Dihydroartemisinin
Compound Description: Dihydroartemisinin is a derivative of artemisinin, a natural compound with potent antimalarial properties. It has shown promising anticancer activity in various studies. []
Relevance: Researchers have explored combining the structural features of dihydroartemisinin with Afimoxifene to create hybrid compounds with enhanced anticancer activity against breast and prostate cancer cell lines. []
Artesunic Acid
Compound Description: Artesunic acid, another derivative of artemisinin, is an effective antimalarial drug with emerging evidence of anticancer properties. []
Relevance: Similar to dihydroartemisinin, artesunic acid has been investigated for its potential to enhance the anticancer activity of compounds like Afimoxifene through the creation of hybrid molecules. []
Compound Description: Estrogens are a group of steroid hormones that play a crucial role in the development and function of the female reproductive system. They can also influence the growth of hormone-sensitive cancers, such as breast cancer. Examples of estrogens include estradiol, estrone, and diethylstilbestrol. []
Relevance: Research investigated the binding affinities of various estrogens, including estradiol, estrone, and diethylstilbestrol, to alpha-fetoprotein (AFP). AFP is a protein that can bind estrogens and has been linked to inhibiting estrogen receptor-positive tumor growth. This research aimed to understand the structural basis of AFP's interactions with estrogens and antiestrogens like Afimoxifene. []
Raloxifene
Compound Description: Raloxifene is another selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis in postmenopausal women. It exhibits estrogenic effects in bone while exerting anti-estrogenic effects in breast and uterine tissues. []
Relevance: The study investigating the sulfation of Afimoxifene by sulfotransferases (SULTs) also included raloxifene and other SERMs (fulvestrant) to compare their metabolic profiles and potential for drug interactions. []
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor-positive breast cancer. Unlike SERMs, fulvestrant binds to and promotes the degradation of estrogen receptors, blocking their action completely. []
Relevance: Similar to raloxifene, the inclusion of fulvestrant in the sulfation study alongside Afimoxifene provided insights into the metabolic susceptibility of various SERMs and SERDs, which is crucial for understanding their pharmacokinetic profiles and potential drug interactions. []
(Z)-4-Hydroxytamoxifen
Compound Description: (Z)-4-Hydroxytamoxifen represents the specific geometric isomer of 4-hydroxytamoxifen corresponding to Afimoxifene. [, ]
Relevance: This isomer is the active form of the drug and possesses distinct pharmacological properties compared to its (E)-isomer. [, ] Studies exploring the structure-activity relationships of tamoxifen and its analogs highlight the significance of the (Z)-configuration for potent antiestrogenic activity. [, ]
(E)-4-Hydroxytamoxifen
Compound Description: (E)-4-Hydroxytamoxifen is the geometric isomer of 4-hydroxytamoxifen exhibiting weaker antiestrogenic activity compared to its (Z)-counterpart, Afimoxifene. [, ]
Relevance: Comparative studies between (Z)- and (E)-isomers have provided insights into the specific structural requirements for optimal binding to estrogen receptors and antiestrogenic efficacy. [, ] The differences in activity between these isomers underscore the importance of stereochemistry in drug design and development.
Dihydrotamoxifen
Compound Description: Dihydrotamoxifen is a tamoxifen derivative created through the reduction of the double bond in the ethyl side chain. []
Relevance: Researchers have synthesized and evaluated dihydrotamoxifen and its analogs to explore the impact of structural modifications on estrogen receptor binding affinity and antiestrogenic activity. [] These studies contribute to a better understanding of the structure-activity relationships of tamoxifen-related compounds, which can aid in the design of novel and more effective antiestrogens.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ADX71441 is a GABAB positive allosteric modulator (PAM). ADX71441 increases urinary latencies and reduces the number of urinary events and the total and average urinary volumes. ADX71441 completely inhibits the micturition reflex and induced overflow incontinence in five out of 10 animals. GABAB PAM has potential as a novel approach for the treatment of overactive bladder. It may also mitigate alcoholism and have analgesic effects in the bladder.
ADX-88178 is a novel potent, selective, and brain-penetrant positive allosteric modulator of the mGlu4 receptor in rodent models of anxiety, obsessive compulsive disorder (OCD), fear, depression, and psychosis. ADX88178 dose-dependently reduced the number of buried marbles in the marble burying test and increased open-arm exploration in the elevated plus maze (EPM) test, indicative of anxiolytic-like efficacy.
ADX-47273 is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) with EC50 values of 0.17 and 0.23 μM for potentiation of glutamate activity in HEK293 cells expressing rat mGluR5 and primary astrocyte cultures, respectively. It is selective for mGluR5 over rat mGluR1 and human mGluR1 and mGluR4 when used at concentrations up to 10 μM. In vivo, ADX-47273 (1 and 10 mg/kg, i.p.) increases ERK and CREB phosphorylation in the hippocampus and prefrontal cortex in rats. It decreases the conditioned avoidance response, apomorphine-induced climbing, as well as PCP-, apomorphine-, and amphetamine-induced locomotor activity in rats in a dose-dependent manner, indicating antipsychotic-like activity. ADX-47273 (0.1-50 mg/kg, i.p) improves recall in a novel object recognition test and reduces impulsivity in the 5-choice serial reaction time task (5CSRTT). It also enhances reversal learning in mice in the Morris water maze test. ADX-47273 is a potent and selective mGluR5 receptor PAM (positive allosteric modulator), EC50 = 0.17 μm, with no effect on other mGluR subtypes. In vivo, ADX47273 increased extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in hippocampus and prefrontal cortex, both of which are critical for glutamate-mediated signal transduction mechanisms. The mGluR (metabotropic glutamate receptor) is a group of G-protein coupled receptors and is active through an indirect metabotropic process. It plays a critical role in regulating synaptic plasticity and neural network activity.
Adyston is a hypertensive drug used in the treatment of hypotonic blood circulation disorders. This drug contains equimolar amounts of pholedrin and norfenefrine.
AEG 3482 is an inhibitor of p75NTR- and NRAGE-induced apoptosis. It inhibits JNK signaling, caspase-3 cleavage, and cell death induced by the p75 neurotrophin receptor (p75NTR) or the p75NTR-interacting protein NRAGE in PC12rtTA cells in a concentration-dependent manner. AEG 3482 inhibits cell death induced by withdrawal of nerve growth factor (NGF) in rat SCG neurons (EC50 = ~20 μM). It also increases Hsp70 and Hsp25 levels in mouse embryonic fibroblasts (MEFs) in an HSF1-dependent manner and binds to recombinant Hsp90. 6-phenyl-2-imidazo[2,1-b][1,3,4]thiadiazolesulfonamide is a member of imidazoles.
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).